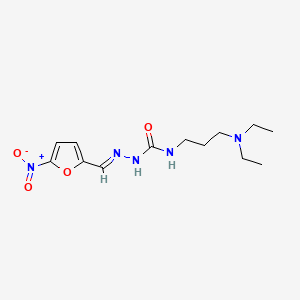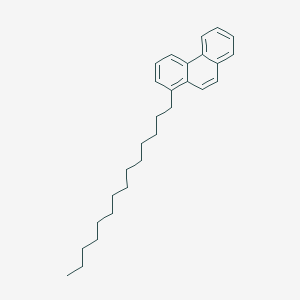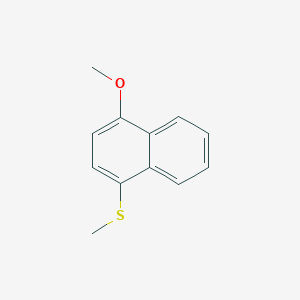
Octa-2,4,6-trienedial
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octa-2,4,6-trienedial is an organic compound with the molecular formula C8H8O2. It is characterized by a chain of eight carbon atoms with alternating double bonds and two aldehyde groups at the terminal positions. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octa-2,4,6-trienedial typically involves the double enol ether condensation of a butenedial bis-acetal. This method has been improved over time to enhance yield and purity. The reaction conditions often include the use of specific catalysts and solvents to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques in chemical engineering and process optimization are employed to ensure consistent quality and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
Octa-2,4,6-trienedial undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions typically yield alcohols.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound. These products are often used as intermediates in further chemical synthesis .
Wissenschaftliche Forschungsanwendungen
Octa-2,4,6-trienedial has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role in cellular processes.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of octa-2,4,6-trienedial involves its interaction with various molecular targets and pathways. It is known to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating gene expression related to inflammation, metabolism, and cell differentiation. This activation leads to various biological effects, including antioxidant defense and DNA repair .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to octa-2,4,6-trienedial include:
Octa-2,4,6-triene: A related compound with a similar carbon chain but lacking the aldehyde groups.
2,4,6-Octatrienedial: Another isomer with different spatial arrangements of the double bonds.
Uniqueness
This compound is unique due to its specific structure, which includes alternating double bonds and terminal aldehyde groups. This structure imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
101417-68-9 |
|---|---|
Molekularformel |
C8H8O2 |
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
octa-2,4,6-trienedial |
InChI |
InChI=1S/C8H8O2/c9-7-5-3-1-2-4-6-8-10/h1-8H |
InChI-Schlüssel |
WHBHQMAXOAXILT-UHFFFAOYSA-N |
Kanonische SMILES |
C(=CC=CC=O)C=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14338733.png)
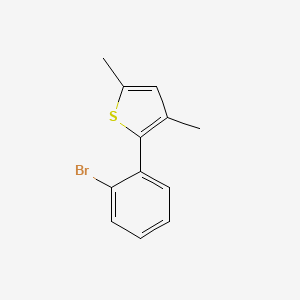
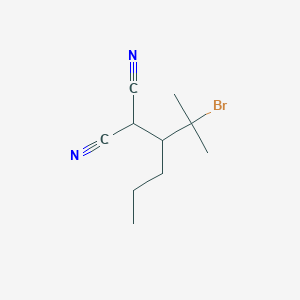
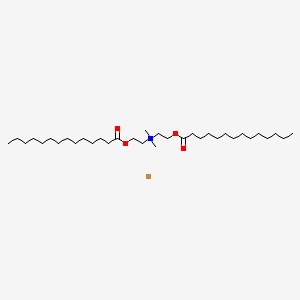

![2-[(5E)-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;N-methylmethanamine](/img/structure/B14338777.png)
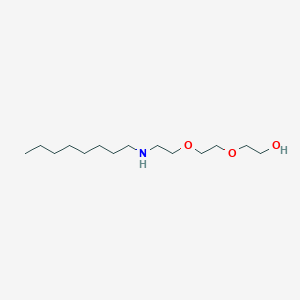
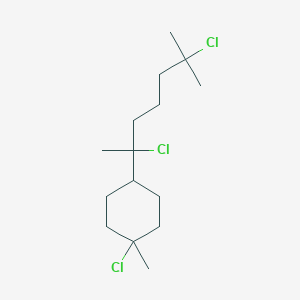

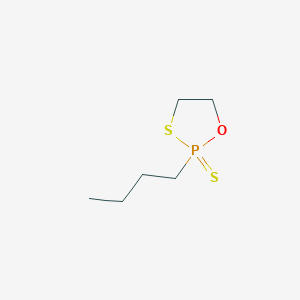
![2-Methoxy-1-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B14338805.png)
